4-Benzylthiomorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

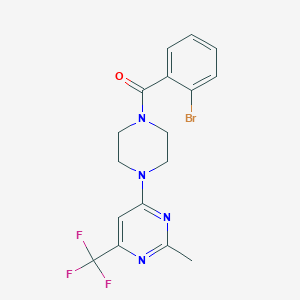

4-Benzylthiomorpholine 1,1-dioxide is a unique chemical compound with the empirical formula C11H15NO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound 1,1-dioxide is characterized by an InChI code of 1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 . The molecular weight of this compound is 225.31 .Physical And Chemical Properties Analysis

This compound 1,1-dioxide is a solid at 20 degrees Celsius .科学的研究の応用

Chemokine Receptor Antagonists

4-Benzylthiomorpholine derivatives have been explored as chemokine receptor antagonists. A series of acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine showed promise as CCR3 chemokine receptor antagonists, potentially useful in treating asthma, allergic rhinitis, and other inflammatory diseases. Some derivatives demonstrated affinities in the 10 – 100 pM range, signifying high efficacy (Expert Opinion on Therapeutic Patents, 2004).

Neuroleptic Agents

Substituted benzamides derived from this compound structures were investigated as potential neuroleptic agents, specifically as atypical antipsychotic agents. These compounds, evaluated for their binding to dopamine D2 and serotonin receptors, showed promise in inhibiting apomorphine-induced responses in mice, indicating potential antipsychotic activity (Journal of medicinal chemistry, 1996).

Antihyperglycemic Agents

Studies on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, which include this compound derivatives, revealed significant antihyperglycemic effects in diabetic mice. These compounds, particularly when combined with a trifluoromethyl group, reduced plasma glucose levels and were associated with glucosuria, suggesting their potential as antihyperglycemic agents (Journal of medicinal chemistry, 1996).

Antimicrobial Agents

Compounds derived from this compound were identified as active antimicrobial agents. Specifically, 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, extracted from seeds of Moringa oleifera and M. stenopetala, demonstrated effectiveness against several bacteria and fungi, suggesting its potential as a natural antimicrobial agent (Planta medica, 1981).

Anti-Inflammatory Properties

This compound derivatives have been evaluated for their anti-inflammatory potential. Studies using in vitro models such as heat-induced and hypotonicity-induced membrane stabilization methods demonstrated that 4-Benzylpiperidine, a closely related compound, possesses anti-inflammatory properties (Research Journal of Pharmacy and Technology, 2017).

Safety and Hazards

特性

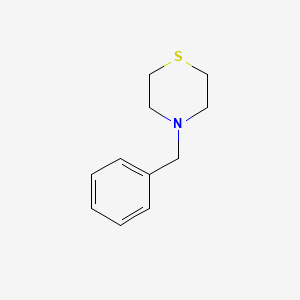

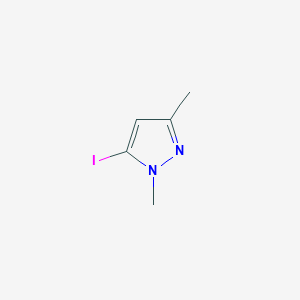

IUPAC Name |

4-benzylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLTYHXSZIVBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)

![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)

![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)